molecular formula C24H25N3O3S B2746227 1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203128-86-2

1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2746227
CAS No.: 1203128-86-2
M. Wt: 435.54
InChI Key: WDTDVUAFPFRBBT-UHFFFAOYSA-N
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Description

1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzhydryl group, a methylsulfonyl group, and a tetrahydroquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves the reaction of benzhydryl chloride with 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the addition of urea. The reaction conditions often include the use of solvents such as dichloromethane or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl or methylsulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. Similarly, it may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or inhibiting growth.

Comparison with Similar Compounds

Similar Compounds

    1-Benzhydryl-3-phenylurea: This compound shares the benzhydryl and urea moieties but lacks the methylsulfonyl and tetrahydroquinoline groups.

    1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea: This compound has a similar structure but includes a piperazine ring instead of the tetrahydroquinoline moiety.

Uniqueness

1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzhydryl-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-31(29,30)27-16-8-13-18-14-15-21(17-22(18)27)25-24(28)26-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,14-15,17,23H,8,13,16H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTDVUAFPFRBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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